molecular formula C15H12O6 B571674 8,9-Di-O-methyl-urolithin D CAS No. 1192835-55-4

8,9-Di-O-methyl-urolithin D

Cat. No.: B571674
CAS No.: 1192835-55-4
M. Wt: 288.255
InChI Key: MWDKXHOUSQIHQP-UHFFFAOYSA-N
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Description

8,9-Di-O-methyl-urolithin D (CAS 1192835-55-4) is a synthetic derivative of Urolithin D, a metabolite produced by the human gut microbiota from dietary ellagitannins found in foods like pomegranates, berries, and nuts . This compound is supplied for research purposes to evaluate the DNA gyrase inhibitory activity of ellagic acid derivatives, providing a valuable tool for investigating novel antibacterial mechanisms . Urolithins, the broader class of compounds to which this derivative belongs, have emerged as a major focus of scientific investigation due to their role as powerful modulators of oxidative stress, with potential anti-inflammatory, antiproliferative, and antiaging properties . Research indicates that certain urolithin derivatives show promise as lead compounds for new drug development . The parent compound, Urolithin A, has been shown in clinical trials to be safe and bioavailable, and can trigger beneficial biological pathways such as mitophagy and the enhancement of gut barrier integrity . This compound offers researchers a specific chemical tool to explore the structure-activity relationships and pharmacological potential of the urolithin family. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1192835-55-4

Molecular Formula

C15H12O6

Molecular Weight

288.255

IUPAC Name

3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3

InChI Key

MWDKXHOUSQIHQP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC

Synonyms

3,4-Dihydroxy-8,9-dimethoxy-6H-dibenzo[b,d]pyran-6-one

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 8,9 Di O Methyl Urolithin D

Precursor Synthesis and Isolation

The journey to synthesizing 8,9-Di-O-methyl-urolithin D begins with its ultimate precursor, ellagic acid, a polyphenol abundant in various plants. This natural starting material must be extracted and subsequently converted into the immediate precursor, urolithin D.

Extraction and Purification of Ellagic Acid from Natural Sources

Ellagic acid is not typically synthesized for this purpose but is instead extracted from a variety of rich botanical sources. It exists in plants primarily in the form of hydrolyzable tannins called ellagitannins. thieme-connect.comgoogle.com The commercial production of ellagic acid involves extracting these ellagitannin-rich plant materials, followed by hydrolysis to release the free ellagic acid. thieme-connect.com

Common methods for extraction involve the use of solvents, such as methanol (B129727) or ethanol, often in aqueous mixtures. thieme-connect.comevitachem.com For instance, dried pomegranate fruit powder can be extracted using 20% (v/v) methanol under reflux conditions. evitachem.com The crude extract is then typically subjected to acid hydrolysis, using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to break the ester bonds of the ellagitannins and yield ellagic acid. thieme-connect.com

Purification of the resulting crude ellagic acid is critical to remove contaminants like fibers and pigments. evitachem.com Techniques such as adsorption chromatography using macroporous resins or preparative thin-layer chromatography (TLC) are employed to achieve high purity. evitachem.com

Table 1: Selected Natural Sources and Extraction Methods for Ellagic Acid This table is interactive. You can sort and filter the data.

Natural Source Typical Extraction Method(s) Purification Technique(s)
Pomegranate Methanol extraction, Acid hydrolysis Thin-Layer Chromatography (TLC)
Nuts (e.g., Walnuts) Solvent extraction, Acid hydrolysis Macroporous Resin Adsorption
Berries (e.g., Raspberries) Solvent extraction, Acid hydrolysis Chromatography, Crystallization
Oak-aged Wines/Spirits Not applicable (source of ellagitannins) Not applicable

Chemical and Microbiological Conversion of Extracted Ellagic Acid to Urolithin D

Once pure ellagic acid is obtained, it must be converted to urolithin D (3,4,8,9-tetrahydroxy-6H-benzo[c]chromen-6-one). rsc.org This transformation is predominantly achieved through microbiological processes that mimic the metabolism occurring in the human gut. google.comgoogle.com

In vivo, ellagic acid is largely insoluble and poorly absorbed. google.com Gut microflora, however, metabolize it by first opening one of its two lactone rings (a lactonase/decarboxylase activity) and then performing a series of dehydroxylations. google.comresearchgate.net Urolithin D, which retains four hydroxyl groups, is one of the initial metabolites formed in this cascade before it is further converted to tri-, di-, and mono-hydroxy urolithins like urolithin C and A. google.comgoogle.comgoogleapis.com Specific bacteria from the Enterocloster species have been shown to metabolize urolithin D into other downstream urolithins in vitro. researchgate.net

While the microbiological route is the most described pathway, direct chemical synthesis of urolithins from simple precursors is the more common laboratory and industrial approach, often referred to as total synthesis. google.comresearchgate.netclockss.org These methods typically build the dibenzopyranone core from the ground up rather than attempting a direct chemical conversion from the complex and poorly soluble ellagic acid molecule. google.comclockss.org

Directed Methylation Strategies for this compound

With the urolithin D precursor in hand, the final stage is the targeted derivatization to produce this compound. This involves a directed methylation reaction that specifically targets the hydroxyl groups at the C-8 and C-9 positions.

Specific Methylating Agents and Reaction Conditions

The synthesis of this compound is achieved by methylating the corresponding hydroxyl groups on the urolithin D core. This is a standard chemical transformation where the phenolic hydroxyl groups are converted into methyl ethers. evitachem.com

Common methylating agents for this type of reaction include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I). evitachem.com The reaction is typically carried out under basic conditions, for example, by using a strong base like sodium hydroxide (B78521) (NaOH). The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions that then react with the methylating agent to form the ether linkage. The process may be conducted in a hot NaOH solution to facilitate the reaction.

Role of Key Intermediates in Synthesis

The total synthesis of the core urolithin structure often relies on coupling reactions that build the tricyclic dibenzo[b,d]pyran-6-one skeleton from two smaller fragments. A common strategy is the Hurtley reaction or a related copper-catalyzed Ullmann condensation. chemicalbook.comepo.org This approach involves reacting a substituted 2-halobenzoic acid (or its ester) with a phenol (B47542) derivative. chemicalbook.comnih.gov

For instance, the synthesis of the related compound 8,9-di-O-Methyl-urolithin C involves a two-stage reaction where 2-bromo-4,5-dimethoxybenzoic acid is first reacted with resorcinol (B1680541) in the presence of sodium hydroxide, followed by a reflux with copper(II) sulfate to catalyze the cyclization and formation of the dibenzopyranone core. chemicalbook.com This illustrates the role of key intermediates: one fragment provides what will become the "A" ring (the 2-bromo-benzoic acid derivative), and the other provides the "C" ring (the phenol), which are coupled and cyclized to form the final structure. A similar logic applies to the synthesis of urolithin D and its derivatives, where the specific substitution patterns on the starting fragments determine the final product.

Stereochemical Considerations in Methylation Reactions

The core structure of urolithins is a planar dibenzo[b,d]pyran-6-one system. rsc.org Urolithin D (3,4,8,9-Tetrahydroxy-6H-benzo[c]chromen-6-one) is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. rsc.org

The subsequent methylation of the hydroxyl groups at the C-8 and C-9 positions to form this compound does not introduce any new chiral centers into the molecule. The resulting product remains achiral. Consequently, there are no significant stereochemical considerations, such as the formation of enantiomers or diastereomers, in this specific methylation reaction.

Industrial-Scale Synthesis Optimization and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness. The general synthetic pathway involves the methylation of Urolithin D at the 8 and 9 positions. evitachem.com Urolithin D itself is typically derived from the microbial or chemical conversion of ellagic acid, a polyphenol extracted from natural sources like pomegranates. evitachem.com Industrial strategies center on refining each step of this process, from the initial coupling reaction to the final isolation of the pure compound.

Optimizing the large-scale synthesis of urolithin derivatives involves meticulous control over reaction parameters to maximize product formation and minimize impurities. evitachem.com For the synthesis of the core dibenzo[b,d]pyran-6-one structure, methods analogous to the Ullmann condensation are often employed, followed by specific methylation.

Reaction Condition Optimization: Key parameters that are manipulated to enhance yield and purity include temperature, pH, and reaction time. evitachem.com The coupling reaction to form the urolithin backbone is typically conducted in an aqueous alkaline solution, such as sodium hydroxide (NaOH), at elevated temperatures, often between 70-100°C. google.comgoogle.com The final methylation step to produce this compound requires the careful addition of a methylating agent like dimethyl sulfate under controlled basic conditions. evitachem.com

Catalyst Efficiency: In copper-catalyzed coupling reactions used for synthesizing the urolithin framework, the catalyst loading is a critical factor. While effective, residual copper in the final product is a significant concern for pharmaceutical applications. Research on related urolithin syntheses has focused on optimizing copper loading to be as low as 0.1 mol% while still achieving high conversion rates. google.comgoogleapis.com This not only improves the cost-efficiency of the process but also drastically reduces the levels of heavy metal contamination in the crude product to less than 1 ppm, often circumventing the need for specialized and expensive purification techniques. google.comgoogleapis.com

Starting Material and Reagent Selection: The choice of reagents and their purity is fundamental. The synthesis of a related compound, 8-methyl urolithin A, utilizes 2-bromo-5-methoxy-benzoic acid and resorcinol as starting materials. google.comgoogle.com For this compound, the synthesis would start from Urolithin D, which is then methylated. The selection of an appropriate and efficient methylating agent and a suitable base is crucial for achieving selective and high-yield methylation at the 8 and 9 positions.

Table 1: Illustrative Parameters for Synthesis Optimization

ParameterCondition ACondition B (Optimized)Outcome
Catalyst Loading (CuSO₄) 1.0 mol%0.1 mol%Reduced cost and metal contamination google.comgoogleapis.com
Base Potassium CarbonateAqueous Sodium HydroxideImproved solubility and reaction rate google.comgoogle.com
Temperature 50°C90-100°CIncreased reaction kinetics and yield google.comgoogle.com
Reaction Time 12 hours4 hoursEnhanced process throughput

The isolation and purification of this compound on an industrial scale must be both efficient and economical. The primary methods employed are crystallization and chromatography. evitachem.com

Crystallization and Precipitation: A key goal in industrial synthesis is to develop processes that allow the product to be isolated without resorting to costly and time-consuming column chromatography. google.comgoogleapis.com For many urolithin compounds, the product is poorly soluble in the aqueous reaction mixture at both elevated and ambient temperatures. google.comgoogle.com This characteristic is exploited to induce precipitation of the crude product directly from the reaction vessel upon completion. The solid product can then be easily isolated by filtration. google.comgoogle.com

Further purification is typically achieved through recrystallization. This process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, forming pure crystals while impurities remain in the solution. For a similar compound, 8-methyl-urolithin A, a recrystallization mixture of methanol and glacial acetic acid has been effectively used. google.com

Chromatographic Methods: When higher purity is required, or when crystallization fails to remove certain impurities, chromatographic techniques are employed. evitachem.com On a large scale, preparative high-performance liquid chromatography (HPLC) is the method of choice. Based on analytical methods for urolithins, reversed-phase columns, such as C18, are typically used. biorxiv.orgresearchgate.net The mobile phase usually consists of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent such as methanol or acetonitrile. nih.gov By carefully selecting the column and optimizing the mobile phase gradient, it is possible to separate this compound from structurally similar side products and unreacted starting materials.

Table 2: Comparison of Industrial Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Precipitation/Filtration Low solubility of product in reaction media.Economical, rapid, avoids large solvent volumes. google.comMay yield a less pure product requiring further steps.
Recrystallization Differential solubility of product and impurities in a solvent.High purity achievable, cost-effective at scale. google.comRequires suitable solvent identification, potential product loss.
Preparative HPLC Differential partitioning between stationary and mobile phases.Very high purity, effective for complex mixtures. evitachem.comHigh cost, large solvent consumption, lower throughput.

Chemical Reactivity and Transformation Pathways of 8,9 Di O Methyl Urolithin D

Oxidation Reactions and Derived Products

The chemical structure of 8,9-Di-O-methyl-urolithin D, a derivative of the dibenzo-α-pyrone class, lends itself to various oxidative transformations. evitachem.com The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings influences its reactivity towards oxidizing agents.

Quinone Formation Pathways with Oxidizing Agents (e.g., potassium permanganate (B83412) or hydrogen peroxide)

The oxidation of this compound can lead to the formation of quinone derivatives. evitachem.com Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can facilitate this transformation. evitachem.com The reaction typically involves the oxidation of the hydroxyl groups on the phenolic ring to form a highly reactive ortho-quinone or para-quinone structure. The methoxy groups can also be affected, potentially leading to demethylation followed by oxidation. In basic solutions, phenolic compounds like urolithins can undergo extensive transformations and are susceptible to conversion into quinones through oxidation. mdpi.com

The general pathway for quinone formation involves the initial removal of a hydrogen atom from a hydroxyl group, followed by the loss of a second hydrogen atom from the adjacent hydroxyl group (in the case of a catechol moiety) or from the aromatic ring itself. This process results in the formation of a diketone within the aromatic ring system, characteristic of a quinone.

Influence of Oxidizing Conditions on Reaction Outcomes

The specific products of the oxidation of this compound are highly dependent on the reaction conditions. evitachem.com Factors such as the choice of oxidizing agent, its concentration, the solvent system, temperature, and pH all play a critical role in determining the reaction's outcome. evitachem.commdpi.com

For instance, milder oxidizing agents or carefully controlled conditions might lead to selective oxidation of one hydroxyl group, while more aggressive conditions could result in the formation of multiple oxidized products, including quinones and potentially ring-opened derivatives. The pH of the reaction medium is particularly important, as the stability of phenolic compounds decreases in basic solutions, making them more prone to oxidation. mdpi.com

Interactive Table: Factors Influencing Oxidation of this compound

Parameter Influence on Reaction Outcome
Oxidizing Agent Stronger agents (e.g., KMnO4) are more likely to lead to extensive oxidation and quinone formation compared to milder agents. evitachem.com
Concentration Higher concentrations of the oxidizing agent can increase the reaction rate and the likelihood of multiple oxidation events.
Solvent The polarity and protic nature of the solvent can affect the solubility of the reactants and the stability of intermediates.
Temperature Increased temperature generally accelerates the reaction rate but may also lead to less selective oxidation and the formation of side products.
pH Basic conditions can deprotonate the phenolic hydroxyl groups, increasing their susceptibility to oxidation. mdpi.com

Reduction Reactions and Hydroquinone (B1673460) Formation

Specific Reducing Agents and Reaction Conditions (e.g., sodium borohydride)

The lactone ring within the 6H-dibenzo[b,d]pyran-6-one core of this compound can be susceptible to reduction. mdpi.com Reducing agents such as sodium borohydride (B1222165) (NaBH4) can be employed to reduce the carbonyl group of the lactone, yielding a hydroquinone derivative, specifically an o-phenylbenzyl alcohol derivative. evitachem.commdpi.com

The reaction with sodium borohydride typically involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon of the lactone. This is followed by protonation of the resulting alkoxide to yield the corresponding alcohol. The specific conditions, including the solvent (often an alcohol like methanol (B129727) or ethanol) and temperature, can influence the efficiency and selectivity of the reduction.

Substitution Reactions and Functional Group Modifications

Potential for Substitution Reactions with Halogens or Nucleophiles

The aromatic rings of this compound are potential sites for electrophilic and nucleophilic substitution reactions, allowing for further functional group modifications. evitachem.com

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic rings towards electrophilic attack. Reactions with halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst could potentially lead to the substitution of hydrogen atoms on the aromatic rings with halogen atoms. The positions of substitution would be directed by the existing activating groups.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic systems, nucleophilic substitution could occur under specific conditions, particularly if a suitable leaving group is present on the ring. evitachem.com For instance, if a hydroxyl group were converted into a better leaving group, it could potentially be displaced by a strong nucleophile.

Furthermore, the hydroxyl groups themselves can act as nucleophiles. For example, they can be methylated using agents like dimethyl sulfate (B86663) or methyl iodide under basic conditions to form methoxy groups. evitachem.com Conversely, the methoxy groups can be demethylated using reagents like aluminum chloride (AlCl3) to yield hydroxyl groups. mdpi.com

Analytical Chemistry and Characterization Techniques for 8,9 Di O Methyl Urolithin D

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of 8,9-Di-O-methyl-urolithin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of urolithins. While specific ¹H and ¹³C NMR data for this compound are not widely published, the analysis of related urolithin compounds provides a strong framework for its characterization. For instance, the synthesis and characterization of 8,9-di-O-methyl-urolithin C involved detailed NMR analysis to confirm its structure. biorxiv.org This included 1D (¹H and ¹³C) and 2D (COSY) NMR experiments. biorxiv.orgnih.gov Such analyses allow for the precise assignment of protons and carbons within the dibenzo-α-pyrone core and the attached methoxy (B1213986) groups, confirming their positions at C-8 and C-9. The chemical shifts and coupling constants observed in the NMR spectra are unique to the specific arrangement of atoms in the molecule, providing definitive structural evidence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its identity. The molecular formula of this compound is C₁₅H₁₂O₆, corresponding to a molecular weight of 288.25 g/mol . evitachem.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. acs.orgcsic.es Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, yield characteristic product ions that provide structural insights. While specific fragmentation data for this compound is not detailed in the provided results, the general fragmentation patterns of urolithins involve losses of small molecules like CO and CO₂, which helps in the structural confirmation of the dibenzo-α-pyrone backbone. acs.orgcsic.es

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and can be used for purity assessment.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrations of chemical bonds within a molecule. For a related compound, urolithin B, the IR spectrum showed peaks corresponding to C=C bonds (around 1619 cm⁻¹), a carbonyl group (around 1712 cm⁻¹), and a hydroxyl group (around 3356 cm⁻¹). phytojournal.com For this compound, one would expect to see characteristic peaks for the aromatic C-H stretching, C=C stretching of the aromatic rings, the C=O stretching of the lactone, and C-O stretching of the ether groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Urolithins exhibit distinct UV spectra that are useful for their detection and differentiation. acs.orgnih.gov The UV spectrum of a molecule is determined by its electronic structure. The position and intensity of absorption bands can be correlated with structural features. For example, the UV spectra of urolithins can help to distinguish between different hydroxylation patterns. acs.orgacs.orgnih.gov While the specific λmax values for this compound are not provided, related urolithins show characteristic absorption maxima that are used for their detection in chromatographic methods. phytojournal.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of urolithins. mdpi.comjrespharm.com HPLC methods, often coupled with UV or mass spectrometry detectors, are developed and validated for the separation and quantification of these compounds in various samples, including biological fluids and food extracts. mdpi.comnih.gov

Method development typically involves optimizing the mobile phase composition (often a mixture of an aqueous solvent with an organic modifier like methanol (B129727) or acetonitrile), the stationary phase (commonly a C18 reversed-phase column), and the detector settings. nih.govnih.gov For instance, a study on urolithin A and B used a mobile phase of MeOH–H₂O with 0.05% phosphoric acid on a C18 column for separation. nih.gov

Validation of an HPLC method ensures its reliability and includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. phytojournal.comnih.gov For example, a validated HPLC method for urolithin B demonstrated good linearity with a correlation coefficient (r²) of 0.9995. phytojournal.com The precision is often evaluated by intraday and interday assays, with relative standard deviations (RSD) typically being less than a few percent. phytojournal.com

Table 1: Example of HPLC Method Parameters for Urolithin Analysis

Parameter Value Reference
Column LiChroCART RP-C18 (4.6 mm i.d. × 250 mm, 5 μm) nih.gov
Mobile Phase MeOH–H₂O (0.05% phosphoric acid) (50:50) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 305 nm nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of urolithins, particularly for volatile and thermally stable derivatives. creative-proteomics.com While less common than LC-MS for urolithin analysis due to the low volatility of these compounds, GC-MS can provide valuable information after a derivatization step to increase volatility. mdpi.com For the analysis of related phenolic acids, GC-MS has been used after derivatization. mdpi.com This approach offers high separation efficiency and the powerful identification capabilities of mass spectrometry.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of organic reactions and for checking the purity of isolated compounds, including urolithin derivatives. nih.govgoogle.comresearchgate.net It offers a rapid and cost-effective way to track the consumption of starting materials and the formation of products during synthesis. google.com

In the synthesis of urolithin derivatives, reactions are typically monitored by TLC on glass or aluminum plates pre-coated with silica (B1680970) gel. nih.govgoogle.comresearchgate.net A common choice is silica gel 60 F254, which includes a fluorescent indicator that allows for the visualization of spots under UV light (254 nm and 366 nm). nih.govgoogle.com After developing the TLC plate in an appropriate solvent system (mobile phase), the separated components appear as distinct spots. The progress of the reaction can be determined by comparing the spot of the reaction mixture with the spots of the starting materials. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. nih.gov

Visualization of the spots on the TLC plate is often achieved by exposure to UV light. google.com Additionally, chemical staining agents can be used. An aqueous solution of potassium permanganate (B83412) is a common stain employed for this purpose, which reacts with the compounds on the plate to produce visible colored spots. google.com The choice of the mobile phase is critical and is optimized to achieve good separation of the compounds of interest.

Table 1: Typical Parameters for Thin-Layer Chromatography (TLC) of Urolithin Derivatives

ParameterDescriptionReference(s)
Stationary Phase Silica gel 60 F254 pre-coated plates nih.govgoogle.comresearchgate.net
Mobile Phase Varies depending on the specific polarity of the derivatives; often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). nih.govgoogle.com
Application Monitoring reaction progress, checking purity of fractions and final products. nih.govgoogle.comnih.gov
Visualization UV light (254 nm and/or 366 nm), staining with aqueous potassium permanganate solution. google.com

Advanced Characterization Techniques (e.g., X-ray Crystallography)

While techniques like NMR and Mass Spectrometry are crucial for elucidating the molecular structure of compounds like this compound, advanced methods such as X-ray Crystallography provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Although specific X-ray crystallographic data for this compound is not widely published, the crystal structures of related urolithins and their protein complexes have been determined. nih.govnih.govresearchgate.net For instance, the analysis of the crystal structure of BAY60-7550, a selective inhibitor, bound to the phosphodiesterase II (PDE2) enzyme provided a basis for the rational design of urolithin derivatives as potential inhibitors. nih.gov Such studies reveal crucial binding modes and interactions, like hydrogen bonds and hydrophobic interactions, between the urolithin scaffold and amino acid residues in the active site of a target protein. researchgate.net

The process involves growing a single, high-quality crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density and, subsequently, the complete molecular structure. researchgate.net Analysis techniques like Hirschfeld surface analysis can then be used to study the various intermolecular interactions within the crystal structure in detail. researchgate.net

Table 2: Application of X-ray Crystallography to Urolithin-Related Structures

Structural Information ObtainableSignificance
Molecular Conformation Provides exact bond angles and dihedral angles, confirming the 3D shape.
Stereochemistry Unambiguously determines the absolute configuration in chiral molecules.
Crystal Packing Reveals how molecules are arranged in the solid state.
Intermolecular Interactions Identifies and quantifies non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for understanding physical properties and biological interactions. researchgate.netresearchgate.net
Binding Modes When co-crystallized with a biological target (e.g., an enzyme), it shows the precise orientation and interactions of the ligand within the binding site. nih.govnih.govresearchgate.net

Mechanistic Investigations of Biological Activities of 8,9 Di O Methyl Urolithin D in Preclinical Models

Elucidation of Antioxidant Mechanisms

Free Radical Scavenging Assays and Pathways

There is no available information from preclinical models detailing the free radical scavenging activity of 8,9-Di-O-methyl-urolithin D or the specific pathways involved.

Modulation of Oxidative Stress Biomarkers in Cellular Systems

No studies were found that investigate the effects of this compound on oxidative stress biomarkers in cellular systems.

Anti-inflammatory Pathways and Molecular Targets

Inhibition of Pro-inflammatory Cytokines and Enzymes (e.g., COX-2, TNF-α, IL-6 production)

Specific data on the inhibitory effects of this compound on pro-inflammatory cytokines such as TNF-α and IL-6, or enzymes like COX-2, are not present in the current body of scientific literature.

Signaling Pathway Modulation (e.g., NF-κB, MAPK)

There is no available research on the modulation of key inflammatory signaling pathways like NF-κB or MAPK by this compound in preclinical models.

Other Investigated Biological Activities in Preclinical Contexts

No other biological activities for this compound have been reported in preclinical studies.

Potential Modulation of Cellular Proliferation and Apoptosis in Cancer Cell Lines

The synthetic urolithin derivative, this compound, has been a subject of scientific inquiry regarding its potential anticancer activities. evitachem.com Research in preclinical models has explored its capacity to influence cellular proliferation and apoptosis, which are fundamental processes in cancer progression. Urolithins, as a class of compounds, are metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in fruits and nuts like pomegranates, strawberries, and walnuts. evitachem.comcsic.es

Studies on various cancer cell lines have demonstrated that urolithins can inhibit cell proliferation and induce apoptosis. evitachem.comopenmedicinalchemistryjournal.com For instance, urolithins A, B, C, and D have shown antiproliferative effects in human colon cancer cell lines such as Caco-2, SW480, and HT-29. csic.es The sensitivity of these cell lines to urolithin treatment varies, with Caco-2 cells being the most responsive, followed by SW480 and HT-29. csic.es Urolithin A, in particular, has been noted for its potent antiproliferative activity, often arresting the cell cycle in the S and G2/M phases. csic.es While direct data on this compound's specific effects on apoptosis are part of ongoing research, the broader family of urolithins, including urolithin B, has demonstrated pro-apoptotic effects in prostate cancer cell lines. google.com The anticancer mechanism of urolithins can involve the modulation of key signaling pathways like the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. evitachem.comopenmedicinalchemistryjournal.com

The antiproliferative activity of different urolithins has been compared in various studies. For example, in bladder cancer cells, Urolithin A showed the highest activity, followed by Urolithin C, Urolithin D, and Urolithin B. researchgate.net This activity was linked to cell cycle arrest at the S and G2/M phases and the induction of apoptosis. researchgate.net It is important to note that the metabolic transformation of urolithins, such as glucuronidation in HT-29 colon cancer cells, can reduce their antiproliferative efficacy. researchgate.net

Interactive Data Table: Antiproliferative Activity of Urolithins in Cancer Cell Lines

CompoundCell LineEffectConcentrationReference
Urolithin ACaco-2, SW480, HT-29Inhibited cell proliferation, cell cycle arrest at S and G2/M phases.50-100 µM csic.es
Urolithin BCaco-2, SW480, HT-29Inhibited cell proliferation, cell cycle arrest at S phase.50-100 µM csic.es
Urolithin CCaco-2, SW480, HT-29Inhibited cell proliferation, cell cycle arrest at S phase.50-100 µM csic.es
Urolithin DCaco-2, SW480, HT-29Inhibited cell proliferation, cell cycle arrest at S phase.50-100 µM csic.es
Urolithin BPC3, 22Rv1, LNCaPInduced apoptosis.29.5-118 µM google.com
Urolithin AUMUC3 Bladder CancerHighest antiproliferative activity, cell cycle arrest at G2/M, induced apoptosis.Not Specified researchgate.net
Urolithin CUMUC3 Bladder CancerAntiproliferative activity.Not Specified researchgate.net
Urolithin DUMUC3 Bladder CancerAntiproliferative activity.Not Specified researchgate.net

Enzyme Inhibitory Activities (e.g., DNA gyrase, in the context of urolithin D derivatives)

The enzymatic inhibitory potential of urolithin derivatives extends to various targets crucial for cellular function and survival. While direct studies on this compound's effect on DNA gyrase are not extensively detailed, research on its parent compound, Urolithin D, provides valuable insights. Urolithin D has been utilized in biological studies to assess the DNA gyrase inhibitory activity of derivatives of ellagic acid. intlab.orgcymitquimica.com DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for managing DNA supercoiling, making it a key target for antibacterial agents.

Furthermore, urolithins have demonstrated inhibitory effects against other significant enzymes. For instance, Urolithin A has been identified as a potent and selective inhibitor of casein kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. csic.es Some synthetic urolithin derivatives have also exhibited inhibitory activity against human topoisomerase II, an enzyme critical for DNA replication in cancer cells, with a potency even greater than the chemotherapeutic drug doxorubicin (B1662922). csic.es The mechanism for this is believed to be competition with ATP for the enzyme's binding pocket. csic.es

In the context of cancer chemoprevention, urolithins have been shown to inhibit cytochrome P450 enzymes, particularly CYP1B1, which is a target in prostate cancer. csic.esnih.gov Urolithin A acts as an uncompetitive inhibitor, while Urolithin B is a noncompetitive inhibitor of CYP1B1. nih.gov This inhibition is significant as it can interfere with the metabolic activation of procarcinogens.

Interactive Data Table: Enzyme Inhibitory Activities of Urolithins and Their Derivatives

Compound/DerivativeTarget EnzymeType of InhibitionSignificanceReference
Urolithin DDNA GyraseNot specifiedUsed in studies to evaluate inhibitory activity of ellagic acid derivatives. intlab.orgcymitquimica.com
Urolithin ACasein Kinase 2 (CK2)Potent and selectivePotential for anticancer applications. csic.es
Synthetic Urolithin DerivativesHuman Topoisomerase IICompetitive with ATPMore potent than doxorubicin in some cases. csic.es
Urolithin ACytochrome P450 1B1 (CYP1B1)UncompetitivePotential in prostate cancer chemoprevention. csic.esnih.gov
Urolithin BCytochrome P450 1B1 (CYP1B1)NoncompetitivePotential in prostate cancer chemoprevention. csic.esnih.gov

In Vitro Cellular and Biochemical Studies of 8,9 Di O Methyl Urolithin D

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations in Cellular Models

A thorough review of published scientific literature reveals a lack of specific studies investigating the permeability of 8,9-Di-O-methyl-urolithin D across biological barriers using in vitro models such as Caco-2 cells. While such studies are common for assessing the intestinal absorption of bioactive compounds, including other urolithins, data specifically pertaining to this compound are not currently available.

There is no available data from in vitro studies on the metabolic stability of this compound in human or animal hepatic microsomes or hepatocytes. Research on the biotransformation of this specific compound, which would identify potential phase I and phase II metabolites, has not been reported in the scientific literature.

Cellular Uptake and Intracellular Localization

Specific research detailing the mechanisms of cellular uptake, transport, and subsequent intracellular localization for this compound is not present in the available scientific literature. Studies on related urolithins have been conducted, but these findings cannot be directly extrapolated to this di-methylated derivative.

Target Identification and Engagement Studies

A comprehensive search of scientific databases did not yield any studies that have performed ligand-receptor binding assays to identify specific molecular receptors or protein targets for this compound.

While many urolithins exhibit antioxidant properties, studies on this compound suggest a different profile. Research investigating the ability of various urolithin derivatives to inhibit intracellular reactive oxygen species (ROS) production found that the antioxidant effect was correlated with the number of free hydroxyl groups. In this context, this compound, which has its hydroxyl groups at the 8 and 9 positions replaced by methoxy (B1213986) groups, was found to be inactive.

One study specifically reported that all methylated urolithins tested, including by extension this compound, did not demonstrate any antioxidant activity in a cell-based assay. nih.gov This contrasts with its precursor, Urolithin D, which showed significant antioxidant effects. nih.gov

Table 1: In Vitro Antioxidant Activity of Urolithin Derivatives

Compound Cell-Based Antioxidant Activity (ROS Inhibition) Reference
Urolithin C IC₅₀ = 0.16 μM nih.gov
Urolithin D IC₅₀ = 0.33 μM nih.gov
Urolithin A IC₅₀ = 13.6 μM nih.gov
Urolithin B No antioxidant activity nih.gov
This compound No antioxidant activity nih.gov

Future Directions and Emerging Research Avenues for 8,9 Di O Methyl Urolithin D

Development of Novel Synthetic Routes and Analogues

The future investigation of 8,9-Di-O-methyl-urolithin D is partly contingent on the availability of the pure compound for research. Current synthetic strategies often begin with the extraction of ellagic acid from natural sources, followed by a microbial or chemical conversion to Urolithin D, and a final methylation step. evitachem.com However, developing more efficient, scalable, and cost-effective synthetic routes is a critical future goal.

Future research will likely focus on novel catalytic systems, such as improved copper-catalyzed coupling reactions, to construct the core dibenzopyran-6-one structure with greater efficiency and under milder conditions. google.comgoogle.com These methods could allow for the synthesis of not only this compound but also a diverse library of analogues.

The creation of structural analogues is another promising research avenue. By systematically altering the molecular structure—for instance, by changing the position or number of methyl groups, or by introducing other functional groups onto the urolithin scaffold—researchers can probe structure-activity relationships. This approach was demonstrated in a study where a methylated analogue of urolithin C was synthesized to investigate its iron-binding capabilities. biorxiv.org Such analogues are invaluable for identifying the specific chemical features responsible for the compound's biological effects and for developing new molecules with enhanced potency or selectivity.

Research Focus Objective Potential Methodologies Expected Outcome
Novel Synthetic RoutesTo improve yield, scalability, and cost-effectiveness of this compound synthesis.Copper-catalyzed cross-coupling reactions, flow chemistry, biocatalysis.Efficient and sustainable production of the compound for research purposes.
Analogue SynthesisTo explore structure-activity relationships and develop new bioactive compounds.Modification of methylation patterns, introduction of different functional groups (e.g., halogens, alkyl chains).Identification of key structural motifs for biological activity and development of potent, selective analogues.
Precursor SynthesisTo efficiently create the urolithin backbone for subsequent methylation.Demethylation of multi-methoxylated intermediates using alternative reagents to hazardous ones like BBr₃. google.comSafer and more versatile access to a range of urolithin precursors.

Advanced Mechanistic Studies using "Omics" Technologies (e.g., transcriptomics, proteomics, metabolomics)

To move beyond preliminary observations of biological activity, a deeper understanding of the molecular mechanisms of this compound is required. The application of "omics" technologies offers a powerful, systems-level approach to achieve this. nih.gov By simultaneously measuring changes across multiple molecular layers, researchers can build a comprehensive picture of how the compound influences cellular function.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the complete set of RNA transcripts in a cell or tissue after exposure to this compound. This can reveal which genes are activated or suppressed, pointing to the signaling pathways being modulated. For example, transcriptomics has been used to identify an inducible operon in gut bacteria responsible for urolithin metabolism. biorxiv.org

Proteomics: This technology identifies and quantifies the entire protein complement of a cell. Proteomic analysis can confirm whether the changes observed at the transcript level translate into changes in protein expression. It can also identify post-translational modifications, providing further insight into how the compound affects protein function and cellular signaling.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. This is particularly relevant given the role of urolithins in metabolic health and could uncover novel effects on pathways like energy metabolism, lipid synthesis, or amino acid metabolism. nih.gov

The integration of these multi-omics datasets will be crucial for building comprehensive models of the compound's mechanism of action, identifying novel therapeutic targets, and discovering biomarkers of its biological effects. nih.gov

"Omics" Technology Primary Target of Analysis Key Research Question for this compound Potential Insights
TranscriptomicsRNA (Gene Expression)Which genes and pathways are regulated by the compound?Identification of modulated signaling pathways (e.g., inflammation, oxidative stress). nih.gov
ProteomicsProteins (Expression & Modification)How does the compound alter the cellular protein landscape?Confirmation of gene expression changes and discovery of effects on protein function. biorxiv.orgnih.gov
MetabolomicsMetabolitesHow does the compound impact cellular metabolic networks?Elucidation of effects on energy, lipid, and amino acid metabolism. nih.gov

Exploration of Synergy with Other Bioactive Compounds

In a typical diet, bioactive compounds are consumed as part of a complex mixture. Therefore, investigating the synergistic or additive effects of this compound with other compounds is a logical and important future direction. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

Future studies could explore combinations of this compound with:

Other Urolithins: As the gut microbiota produces a variety of urolithin metabolites simultaneously, their combined action is of high physiological relevance. mdpi.com

Other Dietary Polyphenols: Compounds like luteolin, quercetin, or resveratrol, which are also known for their bioactive properties, could work in concert with this compound to enhance effects on shared molecular targets.

Bioactive Lipids: Research has already shown a synergistic protective effect in a neuroblastoma cell model from a combination of Urolithin A, docosahexaenoic acid (DHA), and luteolin. frontiersin.org Similar combinations involving this compound could be explored for neuroprotective or anti-inflammatory benefits.

Conventional Pharmaceuticals: Combining this compound with existing drugs could potentially increase therapeutic efficacy or allow for lower, safer doses of the pharmaceutical agent.

These studies are crucial for understanding how this metabolite might function in a real-world context and could lead to the development of potent, multi-component preventative or therapeutic strategies.

Applications in Biomedical Research as a Research Tool for Specific Pathways

Beyond its own potential therapeutic applications, this compound can serve as a valuable chemical tool to probe specific biological pathways. The key to its utility lies in its structure: the methyl groups at the 8 and 9 positions block the hydroxyl groups present in its parent compound, Urolithin D.

This structural difference allows for well-designed comparative experiments:

Dissecting Antioxidant Mechanisms: Many polyphenols exert antioxidant effects by donating hydrogen atoms from their hydroxyl groups. By comparing the activity of Urolithin D with this compound, researchers can determine the specific contribution of the 8- and 9-position hydroxyls to its radical-scavenging ability.

Probing Enzyme and Receptor Interactions: Hydroxyl groups are often critical for binding to the active sites of enzymes or the binding pockets of receptors. If Urolithin D shows activity against a particular enzyme and its methylated counterpart does not, it strongly implies that the 8,9-dihydroxy (catechol) moiety is essential for the interaction. This approach was effectively used with 8,9-di-O-methyl-urolithin C to demonstrate that the catechol group of Urolithin C was essential for its effect on bacterial growth, likely through iron binding. biorxiv.org

Investigating Metabolic Pathways: The methylation of urolithins is a natural metabolic step. google.com Using this compound as a starting compound in cell or animal models can help elucidate the downstream metabolic fate of methylated urolithins, including potential demethylation or further conjugation reactions.

By serving as a specific molecular probe or a negative control, this compound can help researchers unravel complex biological mechanisms with greater precision.

Q & A

Q. How should researchers mitigate bias in preclinical studies of this compound?

  • Methodological Answer : Implement blinded analysis for endpoint measurements. Randomize treatment groups and use stratified randomization for animal weight/age. Pre-register study protocols on platforms like OSF or ClinicalTrials.gov . Follow the Irish College of General Practitioners’ guidelines for ethical experimental design, including sample size justification and power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.